

Spectroscopic Characterization of Methyl 3-(pyrazin-2-yl)propanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-(pyrazin-2-yl)propanoate

CAS No.: 224778-20-5

Cat. No.: B3349589

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Introduction

Methyl 3-(pyrazin-2-yl)propanoate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural framework, incorporating a pyrazine ring linked to a methyl propanoate side chain, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The pyrazine moiety is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The propanoate ester group, in turn, offers a handle for further chemical modification and can influence the compound's pharmacokinetic properties.

Accurate and unambiguous structural elucidation is a cornerstone of modern chemical research and development. This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 3-(pyrazin-2-yl)propanoate**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these data is presented with a focus on the underlying physical principles and the causal relationships between molecular structure and spectral features. This guide is

intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Spectroscopic Overview

The structural features of **Methyl 3-(pyrazin-2-yl)propanoate** are key to understanding its spectroscopic signature. The molecule consists of an aromatic pyrazine ring, a three-carbon aliphatic chain, and a methyl ester group. The pyrazine ring contains two nitrogen atoms at positions 1 and 4, which influence the electronic environment of the ring protons. The propanoate chain provides signals in the aliphatic region of the NMR spectrum, and the carbonyl group of the ester is a strong chromophore in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **Methyl 3-(pyrazin-2-yl)propanoate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

Experimental Protocol: A sample of **Methyl 3-(pyrazin-2-yl)propanoate** is dissolved in deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.^[1] Data processing involves Fourier transformation, phase correction, and baseline correction.

Data Interpretation: The ^1H NMR spectrum is characterized by signals corresponding to the pyrazine ring protons and the protons of the methyl propanoate chain.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.60	s	1H	H-3 or H-5	The protons on the pyrazine ring are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic ring current. Their chemical shifts are typically found in the range of 8.5-8.7 ppm.[2]
~8.55	d	1H	H-5 or H-3	The doublet arises from coupling to the adjacent pyrazine proton.
~8.50	d	1H	H-6	This proton is adjacent to the substituent and shows a distinct chemical shift.
~3.70	s	3H	-OCH ₃	The methyl group of the ester is a singlet and appears in a typical range for methyl esters.[3]

~3.20	t	2H	-CH ₂ - (alpha to pyrazine)	These protons are adjacent to the pyrazine ring and a methylene group, resulting in a triplet.
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~2.90	t	2H	-CH ₂ - (alpha to C=O)	These protons are adjacent to the carbonyl group and a methylene group, leading to a triplet.
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Causality in Experimental Choices: Deuterated chloroform is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. TMS is chosen as the internal standard because its protons are highly shielded, resonating at 0.0 ppm, which rarely overlaps with signals from the analyte. A 400 MHz spectrometer provides sufficient resolution to resolve the coupling patterns observed in the spectrum.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer using a proton-decoupled pulse sequence. The sample is dissolved in CDCl₃ with TMS as the internal standard.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom.

Chemical Shift (δ , ppm)	Assignment	Rationale
~172.5	C=O	The carbonyl carbon of the ester is highly deshielded and appears in the characteristic region for ester carbonyls.[4][5]
~152.0	C-2	The carbon atom of the pyrazine ring attached to the side chain is significantly deshielded.
~144.5	C-3	Aromatic carbon adjacent to a nitrogen atom.
~144.0	C-5	Aromatic carbon adjacent to a nitrogen atom.
~143.0	C-6	Aromatic carbon of the pyrazine ring.
~52.0	-OCH ₃	The carbon of the methyl ester group.[4]
~34.0	-CH ₂ - (alpha to pyrazine)	Aliphatic carbon adjacent to the aromatic ring.
~30.0	-CH ₂ - (alpha to C=O)	Aliphatic carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat compound is placed between two sodium chloride plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: The IR spectrum of **Methyl 3-(pyrazin-2-yl)propanoate** is expected to show characteristic absorption bands for the aromatic ring, the aliphatic chain, and the ester

functional group.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3050	Weak	Aromatic C-H stretch	Characteristic stretching vibrations for C-H bonds on an aromatic ring.
~2950	Medium	Aliphatic C-H stretch	Stretching vibrations for the C-H bonds of the methylene and methyl groups in the propanoate chain.[6][7]
~1740	Strong	C=O stretch (ester)	A strong, sharp absorption band characteristic of the carbonyl group in a saturated ester.[6][7]
~1580, 1470, 1430	Medium	C=C and C=N stretch (aromatic ring)	Vibrations associated with the pyrazine ring.
~1200	Strong	C-O stretch (ester)	Characteristic stretching vibration for the C-O single bond of the ester group.[6][7]

Self-Validating System: The presence of a strong band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. This, in conjunction with a strong band around 1200 cm⁻¹, confirms the presence of the ester functionality. The weaker bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are consistent with the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

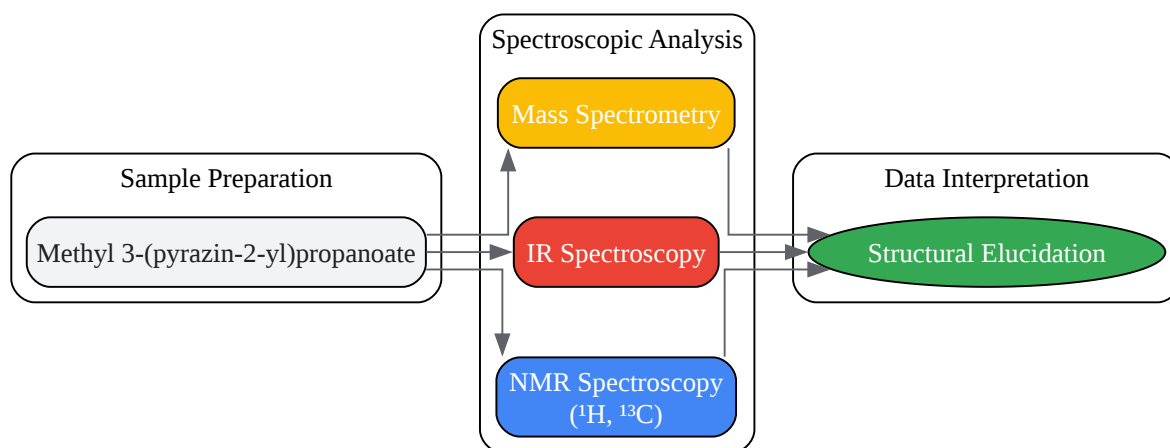
Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

Data Interpretation: The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound, along with several fragment ions.

Predicted Fragmentation Pattern:

m/z	Ion Structure	Rationale
166	$[C_8H_{10}N_2O_2]^+$	Molecular ion peak.
135	$[M - OCH_3]^+$	Loss of the methoxy group from the ester.
107	$[Pyrazine-CH_2CH_2]^+$	Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.
80	$[Pyrazine-H]^+$	Fragmentation of the side chain leading to the pyrazine cation.
59	$[COOCH_3]^+$	Fragment corresponding to the methyl ester group.

Visualization of the Spectroscopic Analysis Workflow:



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